molecular formula C9H7IN2O2 B1424138 methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190313-88-2

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1424138
CAS No.: 1190313-88-2
M. Wt: 302.07 g/mol
InChI Key: AGRYNLLQXAWCJA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: is a chemical compound characterized by its molecular formula C9H7IN2O2 and a molecular weight of 302.07 g/mol This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate pyrrolopyridine derivative as the starting material.

  • Carboxylation: The carboxylate group is introduced at the 4-position through carboxylation reactions, typically using reagents like carbon dioxide or carboxylic acid derivatives.

  • Methylation: Finally, the compound is methylated to introduce the methyl ester group at the carboxylate position, using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.

  • Reduction: The compound can be reduced to form the corresponding pyrrolopyridine derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Iodate or iodide derivatives.

  • Reduction Products: Reduced pyrrolopyridine derivatives.

  • Substitution Products: Amines, alcohols, or halides substituted at the iodine position.

Scientific Research Applications

Chemistry: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its iodine atom makes it a versatile building block for various chemical reactions.

Biology: This compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and microbial infections.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its biological activity, often acting as a key functional group in binding to enzymes or receptors.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

  • Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

  • Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound is similar but contains a tosyl group, which affects its reactivity and biological activity.

  • Methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate: Another iodinated pyrrolopyridine derivative with different structural features.

  • Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Contains a fluorine atom instead of a hydrogen, altering its chemical properties.

Uniqueness: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate stands out due to its specific iodine substitution pattern and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRYNLLQXAWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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